REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.CC([O:16][C:17](OC(OC(C)(C)C)=O)=[O:18])(C)C.[Li]CCCC.C(=O)=O>C1COCC1.CN(C)C1C=CN=CC=1>[NH2:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][C:5]=1[C:17]([OH:18])=[O:16]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
solid
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
282 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the organic residue dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with 1 M NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
1 M HCl, then dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting product was recrystallized from heptane yielding 39 g final product as a white solid
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to 0° C.
|
Type
|
WAIT
|
Details
|
held for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After partitioning against 1 M HCl
|
Type
|
CUSTOM
|
Details
|
the THF layer was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with 1 M HCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid product was triturated with hexan
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |